![molecular formula C20H25N5O2 B2600729 1-methyl-9-(2-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 877617-10-2](/img/structure/B2600729.png)
1-methyl-9-(2-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-9-(2-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.453. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-9-(2-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-9-(2-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 3-isobutyl-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, also known as 1-methyl-9-(2-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione or F2013-0687 or UPCMLD0ENAT5795438:001.
Cancer Research
This compound has shown potential in cancer research, particularly in inhibiting the promotion of skin tumors. Studies have demonstrated that it can significantly reduce the number of papillomas in mouse models when applied topically before tumor-promoting agents . This suggests its utility in developing treatments or preventive measures against skin cancer.
Phosphodiesterase Inhibition
As a non-selective phosphodiesterase inhibitor, this compound is valuable in research focused on cyclic nucleotide signaling pathways. It inhibits both cAMP and cGMP phosphodiesterases, making it useful in studying various biochemical processes and potential therapeutic applications related to these pathways .
Neuroscience
In neuroscience, this compound is used to study the effects of phosphodiesterase inhibition on neuronal activity and signaling. It helps in understanding the role of cyclic nucleotides in brain function and has potential implications for treating neurological disorders such as Alzheimer’s disease and depression .
Stem Cell Research
This compound is employed in stem cell research to induce differentiation. It has been used to promote the differentiation of mesenchymal stem cells into adipocytes, providing insights into adipogenesis and potential applications in regenerative medicine .
Oocyte Research
In oocyte research, this compound is used to maintain germinal vesicle stage oocytes in prophase I. This application is crucial for studies on oocyte maturation and developmental biology, aiding in the understanding of reproductive processes and potential fertility treatments .
Dermatology
In dermatology, this compound is investigated for its effects on melanogenesis. It can induce melanin production, making it a useful tool for studying pigmentation disorders and developing treatments for conditions like vitiligo and hyperpigmentation .
Cardiovascular Research
This compound’s ability to modulate cyclic nucleotide levels makes it relevant in cardiovascular research. It is used to study the effects of phosphodiesterase inhibition on heart function, vascular tone, and blood pressure regulation, contributing to the development of treatments for cardiovascular diseases .
Immunology
In immunology, this compound is explored for its potential to modulate immune responses. By influencing cyclic nucleotide signaling, it can affect various immune cell functions, offering insights into immune regulation and potential therapeutic strategies for autoimmune diseases .
Eigenschaften
IUPAC Name |
1-methyl-9-(2-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-13(2)12-25-18(26)16-17(22(4)20(25)27)21-19-23(10-7-11-24(16)19)15-9-6-5-8-14(15)3/h5-6,8-9,13H,7,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODNPLYRCJCBOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

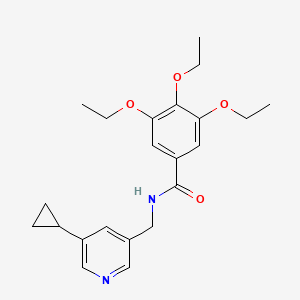
![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2600647.png)

![4-Chloro-3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2600649.png)
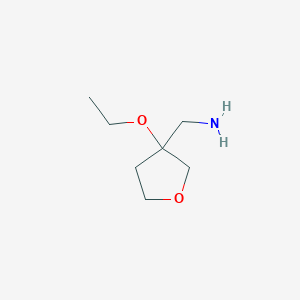

![ethyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
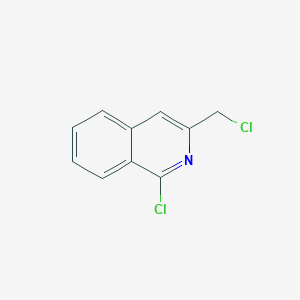

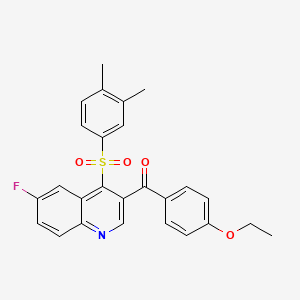
![N-[3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-4-oxochromene-2-carboxamide](/img/structure/B2600664.png)
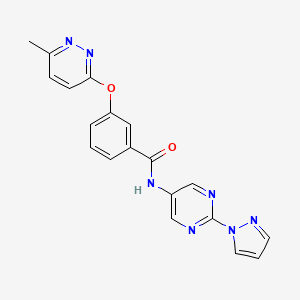
![7-Oxa-1-azaspiro[3.6]decane](/img/structure/B2600668.png)
